molecular formula C14H11NO B8461082 3-Methyl-4-phenoxybenzonitrile

3-Methyl-4-phenoxybenzonitrile

Cat. No.: B8461082
M. Wt: 209.24 g/mol
InChI Key: SFUNEGDTKHTITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-phenoxybenzonitrile is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-methyl-4-phenoxybenzonitrile

InChI

InChI=1S/C14H11NO/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-9H,1H3

InChI Key

SFUNEGDTKHTITK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The amine prepared above (2.75 g, 13.8 mmol) was added to 2N HCl (20 mL), then cooled to 5° C., giving a thick purple slurry. A solution of sodium nitrite (0.84 g, 14.2 mmol) in water (2 mL) was added dropwise, keeping the reaction temperature -5° C. Addition of another small portion of sodium nitrite to the reaction resulted in a positive HONO test with a Kl-starch strip, so the pH was adjusted to 7-8 using solid Na2CO3. This solution was added in portions to a vigorously stirred mixture of toluene (10 mL) and a solution of sodium cyanide (1.65 g, 33.6 mmol) and copper(I) cyanide (1.45 g, 16.2 mmol) in water (15 mL), keeping the reaction temperature -5° C. The very thick, brown reaction mixture was diluted with more toluene, stirred at 5° C. for 15 minutes, then at room temperature for 2 hours. The reaction mixture was added to EtOAc and 2N HCl; the organic layer was dried with Na2SO4 and concentrated in vacuo. The residue obtained was chromatographed eluting with 95:5 hexane-Et2O to give the title compound as an orange-red oil (500 mg, 17%). 1H NMR (CDCl3) δ 7.55 (d, 1H), 7.40 (m, 3H), 7.20 (m, 1H), 7.00 (m, 2H), 6.79 (d, 1H), 2.35 (s, 3H). MS (DCl/NH3) m/e 227 (M+H+NH3)+.
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1.65 g
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copper(I) cyanide
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1.45 g
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10 mL
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15 mL
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Yield
17%

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